molecular formula C11H17NS B130709 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 86239-97-6

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No. B130709
CAS RN: 86239-97-6
M. Wt: 195.33 g/mol
InChI Key: JPUCWJZXLGZCHP-UHFFFAOYSA-N
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Description

The compound 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is a chemically synthesized molecule that is likely to have a bicyclic structure based on the nomenclature. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic compounds and their synthesis. For instance, the first paper discusses the synthesis of 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds, such as the 2-endo-substituted-6-endo(methylthio)bicyclo[2.2.1]heptanes, involves a new and advantageous method that is particularly suitable for compounds with hydroxy and amino substituents . This suggests that the synthesis of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane could potentially be achieved through similar synthetic routes, possibly involving endo-substitution reactions.

Molecular Structure Analysis

The molecular structure of a conformationally restricted methionine analogue, which is a derivative of a bicyclic compound similar to 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, has been determined using X-ray crystallographic techniques . This indicates that the molecular structure of bicyclic compounds can be complex and may require advanced techniques such as X-ray crystallography for accurate determination.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, they do mention the study of isomers of bicyclic compounds and their identification through chemical ionization mass spectrometry . This suggests that similar analytical techniques could be used to study the chemical reactions and fragmentation patterns of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane are not discussed in the provided papers. However, the analysis of related bicyclic compounds through mass spectrometry implies that these compounds can exhibit distinct fragmentation patterns, which are indicative of their physical and chemical behavior . This information could be relevant when studying the properties of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane.

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis of methyl-substituted bicyclo[2.2.1]heptane compounds, including those similar to 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, involves complex reactions such as epoxidation followed by rearrangement, showcasing the compound's utility in exploring stereochemical outcomes and stability predictions through MM2 model calculations (Yuasa, Tsuruta, & Yuasa, 2000). These processes underscore its importance in the synthesis of novel organic compounds with specific stereochemical configurations.

Stereoselective Additions

The compound’s framework is instrumental in the study of stereoselective additions, as demonstrated in the research involving α-alkylidene derivatives of camphor. These studies provide insights into the less hindered endo-face reactions, leading to the formation of exo-adducts and showcasing its role in facilitating controlled chemical syntheses (Grošelj et al., 2006).

Cycloadditions and Structural Elucidation

Stereoselective cycloadditions involving trimethylenemethane (TMM) with derivatives of the bicyclo[2.2.1]heptan-2-ones, leading to the creation of spiro compounds, highlight the potential of using such frameworks in generating chiral amines, diamines, and amino alcohols. These findings are crucial for the development of chiral centers in organic synthesis, demonstrating the compound's applicability in generating novel, complex molecular architectures (Grošelj, Meden, Stanovnik, & Svete, 2007).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 1',7',7'-Trimethylbicyclo[2.2.1]heptane derivatives, provides insights into the molecular configurations and stereochemistry essential for understanding the interaction patterns and stability of similar compounds. Such analyses are foundational in the design and synthesis of new materials and molecules with desired properties (Filatov et al., 2013).

Incorporation into Complex Molecules

The incorporation of the bicyclo[2.2.1]heptane unit into complex molecules, as seen in the synthesis of polylactide pre-catalysts, underscores its versatility in catalysis and polymer science. These studies indicate the potential of such frameworks in developing environmentally friendly polymers with specific stereochemical properties (Cho, Chun, Nayab, & Jeong, 2018).

properties

IUPAC Name

2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUCWJZXLGZCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380650
Record name 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane

CAS RN

86239-97-6
Record name 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86239-97-6
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